BenchChemオンラインストアへようこそ!

Kdm5B-IN-3

KDM5B inhibition structure-activity relationship hit-to-lead optimization

Kdm5B-IN-3 is the original virtual screening hit used to develop potent KDM5B inhibitors. With an IC50 of 9.32 μM, it establishes the baseline for medicinal chemistry optimization (382-fold improvement achieved with derivative 27ab). Its >3,000-fold lower potency vs. CPI-455 makes it a validated negative/less-potent control for concentration-response assays, computational model validation, scaffold hopping, and KDM5B target engagement studies in gastric cancer. No reported antiproliferative activity—verify functional effects in your cell model before mechanistic conclusions.

Molecular Formula C19H25ClN4O2
Molecular Weight 376.9 g/mol
Cat. No. B12413128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm5B-IN-3
Molecular FormulaC19H25ClN4O2
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NN1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3
InChIInChI=1S/C19H25ClN4O2/c1-13(2)16-11-17(23-22-16)19(25)21-12-18(24-7-9-26-10-8-24)14-5-3-4-6-15(14)20/h3-6,11,13,18H,7-10,12H2,1-2H3,(H,21,25)(H,22,23)
InChIKeyYPOZVBBSPPQEEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kdm5B-IN-3 (Compound 5): Pyrazole-Based KDM5B Inhibitor for Gastric Cancer Research


Kdm5B-IN-3 (Compound 5) is a histone lysine-specific demethylase 5B (KDM5B/JARID1B) inhibitor identified through structure-based virtual screening [1]. It is a pyrazole derivative that inhibits KDM5B with an IC50 of 9.32 μM in biochemical assays [1]. The compound serves as a foundational hit compound in the development of more potent KDM5B inhibitors and is utilized in gastric cancer research [1].

Kdm5B-IN-3 Substitution Risks: Why KDM5 Inhibitors Are Not Interchangeable


KDM5 inhibitors exhibit substantial variability in biochemical potency, selectivity across KDM subfamilies, and chemical scaffold composition. Kdm5B-IN-3 possesses a unique pyrazole core and moderate micromolar potency, distinguishing it from nanomolar inhibitors like CPI-455 or GSK467 [2]. Direct substitution with another KDM5B inhibitor without experimental validation can confound biological interpretation due to differences in off-target profiles, cellular permeability, and pharmacokinetic properties [1]. The following quantitative evidence clarifies the specific differentiation of Kdm5B-IN-3.

Kdm5B-IN-3 Quantitative Differentiation: Comparative Data vs. Analogs


Biochemical Potency: Kdm5B-IN-3 as the Hit Compound with 382-Fold Lower Potency Than Optimized Derivative 27ab

Kdm5B-IN-3 (compound 5) inhibits KDM5B with an IC50 of 9.32 μM, whereas the structurally optimized derivative compound 27ab exhibits an IC50 of 0.0244 μM [1]. This represents a 382-fold improvement in potency following hit-to-lead optimization [1].

KDM5B inhibition structure-activity relationship hit-to-lead optimization

Potency Comparison with Clinical Candidate CPI-455: >3,000-Fold Difference

Kdm5B-IN-3 inhibits KDM5B with an IC50 of 9.32 μM [1], whereas the pan-KDM5 inhibitor CPI-455 exhibits an IC50 of 3 nM against KDM5B [2]. This constitutes an approximately 3,107-fold difference in biochemical potency.

KDM5B inhibitor potency comparison CPI-455

Selectivity Profile Inference via Optimized Analog 27ab

While direct selectivity data for Kdm5B-IN-3 are unavailable, the optimized analog 27ab demonstrates potent inhibition of KDM5A, 5B, and 5C (IC50 ~0.024-0.025 μM) but weak inhibition of KDM4A/C (IC50 ~0.95-1.11 μM) and minimal inhibition of KDM6B (<1 μM) [1]. Given that 27ab is derived from Kdm5B-IN-3 via structural optimization, it is reasonable to infer that Kdm5B-IN-3 shares a similar selectivity profile, albeit with reduced potency.

KDM5B selectivity KDM4 KDM6 structure-activity relationship

Cellular Antiproliferative Activity: Kdm5B-IN-3 Lacks Reported Data vs. Optimized Analog 27ab

The original paper does not report cellular antiproliferative activity for Kdm5B-IN-3. In contrast, the optimized analog 27ab inhibits MKN45 gastric cancer cell proliferation with IC50 values of 26.72 μM (4 days) and 20.56 μM (6 days), comparable to CPI-455 (30.33 μM and 23.79 μM, respectively) [1].

gastric cancer cell proliferation MKN45

Chemical Scaffold Differentiation: Unique Pyrazole Core vs. Other KDM5 Inhibitors

Kdm5B-IN-3 contains a pyrazole core, whereas other KDM5 inhibitors such as GSK467 (a pyrazolopyridine derivative) and CPI-455 (a pyrazolopyrimidine derivative) possess distinct heterocyclic scaffolds [1][2].

chemical scaffold pyrazole KDM5 inhibitor

Kdm5B-IN-3 Procurement Applications: Validated Scenarios for Scientific Use


Hit Compound for Structure-Activity Relationship (SAR) Optimization Studies

Kdm5B-IN-3 serves as the foundational hit compound in the development of more potent KDM5B inhibitors. Its moderate IC50 of 9.32 μM provides a baseline for measuring potency improvements during medicinal chemistry optimization, as demonstrated by the 382-fold enhancement achieved with compound 27ab [1].

Low-Potency Control in KDM5B Inhibitor Dose-Response Experiments

With a biochemical potency >3,000-fold lower than CPI-455 and >350-fold lower than GSK467, Kdm5B-IN-3 is well-suited as a less potent control compound in assays designed to characterize concentration-dependent effects of KDM5B inhibition [1][2].

Chemical Probe for Gastric Cancer Research with Defined Limitations

Kdm5B-IN-3 is referenced as a tool for gastric cancer research, but its lack of reported cellular antiproliferative activity necessitates careful experimental design. Researchers should verify KDM5B target engagement and functional effects in relevant cell models before drawing mechanistic conclusions [1].

Virtual Screening Validation and Scaffold Hopping Reference

As a structure-based virtual screening hit, Kdm5B-IN-3 can be used to validate computational models and as a starting point for scaffold hopping campaigns aimed at identifying novel KDM5B inhibitor chemotypes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdm5B-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.